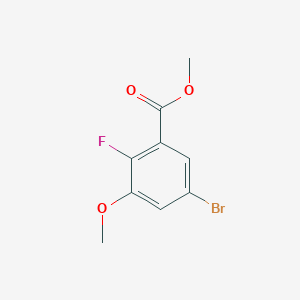

Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Description

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₃ and a molecular weight of 263.02 g/mol. This compound features a bromine substituent at the 5-position, fluorine at the 2-position, and a methoxy group at the 3-position of the benzene ring. Such substitution patterns are critical in modulating electronic and steric effects, which influence reactivity and applications in pharmaceutical and agrochemical synthesis. The compound is cataloged under CAS number 1820684-72-7 and is available with a purity of 98% .

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGFMRUTTAZCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of amino methyl ester | Starting from 2-amino-3-methoxy-5-bromobenzoic acid methyl ester (or analogous compound) | The amino group is positioned ortho to the methoxy group and meta to the bromo substituent. |

| 2. Diazotization | Mix amino ester with concentrated sulfuric acid and water at 0 °C to -10 °C; add sodium nitrite solution slowly | Forms the diazonium salt intermediate. |

| 3. Fluorination | Add hexafluorophosphoric acid slowly at low temperature; stir for 30 min | Converts diazonium salt to the corresponding fluoro compound, replacing the amino group with fluorine. |

| 4. Workup | Filter, wash with water, methanol, ethyl acetate; treat residue with 1,2-dichlorobenzene at 130-135 °C to decompose solids | Purifies the intermediate and removes byproducts. |

| 5. Purification | Dilute with petroleum ether; perform column chromatography using petroleum ether as eluent | Isolates the pure this compound product. |

Alternative Halogenation and Methoxylation Approaches

- Bromination: Selective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in the presence of ammonium acetate in acetonitrile, providing high yields of brominated products on methoxy-substituted benzoates.

- Methoxylation: Methoxy groups can be introduced by methylation of phenolic hydroxyl groups using sodium hydride and methyl bromide or by starting from methoxy-substituted precursors.

- Suzuki Coupling: For introducing methoxy-substituted phenyl groups, Suzuki cross-coupling reactions with 4-methoxyphenylboronic acid are effective, allowing further functionalization of the aromatic ring.

Summary Table of Key Reagents and Conditions

Research Findings and Considerations

- The diazotization-fluorination route using hexafluorophosphoric acid and sodium nitrite is a cost-effective, mild, and scalable method for introducing fluorine into aromatic methyl esters bearing bromine and methoxy substituents.

- Bromination using NBS is a reliable method for selective halogenation without over-bromination, maintaining the integrity of the methoxy group.

- The presence of the methoxy group influences the regioselectivity of halogenation and fluorination, necessitating careful control of reaction conditions.

- Purification by column chromatography using petroleum ether as eluent after decomposition in dichlorobenzene ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce nitro groups onto the benzene ring.

Major Products:

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

Electrophilic Aromatic Substitution: Products include nitrobenzoates and other substituted derivatives.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain enzymes and receptors, while the bromine and fluorine atoms contribute to its reactivity and stability. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility : Higher purity (98%) for the target compound and Methyl 5-bromo-4-fluoro-2-methoxybenzoate suggests favorable synthesis conditions compared to isomers with 95% purity .

- Electronic Effects : Fluorine at the 2-position (ortho to the ester group) exerts a strong electron-withdrawing effect, enhancing electrophilicity of the carbonyl carbon compared to isomers with fluorine at the 4-position .

Functional Group Variants

Ethyl 5-Bromo-2-Fluoro-3-Methoxybenzoate

This ethyl ester analog (CAS: 1249759-77-0) is structurally identical except for the ethyl ester group. However, it is listed as a discontinued product by CymitQuimica (). Potential reasons for discontinuation include:

Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate

Replacing fluorine with a hydroxyl group (CAS: 134419-43-5) reduces molecular weight to 261.07 g/mol and introduces hydrogen-bonding capacity. This substitution significantly alters reactivity:

- Acidity : The hydroxyl group (pKa ~10) increases acidity compared to the fluorine-substituted analog.

- Stability : The hydroxyl group may reduce stability under acidic or oxidative conditions .

Substituent Effects on Physicochemical Properties

Boiling Points and Solubility

While direct data for the target compound is unavailable, methyl esters generally exhibit lower boiling points and higher volatility than ethyl analogs due to reduced molecular weight. For example, methyl salicylate (a simple methyl ester) has a boiling point of 222°C , whereas ethyl salicylate boils at 234°C .

Reactivity in Nucleophilic Substitution

- Fluorine vs. Bromine : Bromine at the 5-position is more susceptible to nucleophilic aromatic substitution (SNAr) than fluorine due to its larger atomic radius and weaker C-Br bond.

- Methoxy Group : The electron-donating methoxy group at the 3-position activates the ring toward electrophilic substitution but deactivates it toward SNAr .

Biological Activity

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a synthetic compound that has garnered attention in the fields of medicinal and biological chemistry due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom, a fluorine atom, and a methoxy group attached to a benzoate structure, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound's mechanism may involve:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptor sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines:

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 12 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 20 µM |

These results indicate that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of bacteria. The compound displayed superior activity compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections .

- Evaluation of Anticancer Properties : A recent study focused on the effects of the compound on tumor growth in xenograft models. Results indicated that administration of this compound resulted in significant tumor regression, suggesting its viability as an anticancer drug candidate .

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-2-fluoro-3-methoxybenzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .

- Halogenation : Bromination at the 5-position via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) .

- Methoxy and Fluorine Introduction : Methoxy groups are often introduced via nucleophilic substitution (e.g., NaOMe), while fluorine is added via diazotization and Balz-Schiemann reactions .

Q. Critical Factors :

Q. What purification and characterization methods are recommended for this compound?

- Purification :

- Characterization :

Q. How can researchers ensure safe handling and storage of this compound?

- Handling : Use nitrile gloves, fume hoods, and eye protection to avoid skin/eye contact (fluorinated compounds can penetrate latex) .

- Storage : Keep in amber glass vials at 2–8°C to prevent ester hydrolysis .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid toxic HBr/HF emissions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in halogenation?

- Directed Ortho-Metalation : Use a methoxy group as a directing group for bromination at the 5-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency by stabilizing intermediates .

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables late-stage introduction of fluorine using arylboronic acids .

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Br₂/FeBr₃ (0°C) | 65 | 90 |

| NBS in DMF (RT) | 78 | 95 |

Q. What computational tools are available to predict substituent effects on reactivity?

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?

Q. What pharmacological applications are hypothesized based on structural analogs?

Q. What strategies mitigate scale-up challenges in multi-step synthesis?

Q. How can mechanistic studies clarify unexpected byproduct formation?

Q. What environmental hazards are associated with this compound, and how can they be minimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.